(S)-Ceralasertib, also known as (S)-AZD6738, is an orally bioavailable inhibitor of the ataxia telangiectasia and Rad3-related kinase. This compound is primarily being investigated for its potential in cancer therapy due to its ability to inhibit the DNA damage response pathway, specifically targeting the ATR kinase, which plays a crucial role in cellular responses to DNA replication stress. Ceralasertib has shown promise in combination with various chemotherapeutic agents, enhancing their effectiveness against solid tumors and hematologic malignancies .
Ceralasertib was developed by AstraZeneca and is classified as a small molecule kinase inhibitor. It is part of a broader category of drugs that target DNA damage response pathways, which are critical in maintaining genomic stability and integrity in cells. The compound's structure features a morpholino-pyrimidine backbone, which is essential for its inhibitory activity against ATR kinase .
The synthesis of (S)-Ceralasertib involves several steps starting from commercially available precursors. The process includes the formation of key intermediates through various organic reactions such as nucleophilic substitution and oxidation. Specifically, the synthesis may involve:
The detailed synthetic route can be complex and may vary based on specific laboratory protocols and available reagents .
The molecular formula of (S)-Ceralasertib is CHNOS, with a molecular weight of approximately 302.38 g/mol. The compound features:
The three-dimensional structure of (S)-Ceralasertib allows it to fit into the ATP-binding site of ATR kinase, facilitating effective inhibition .
(S)-Ceralasertib primarily acts through competitive inhibition of ATR kinase by mimicking ATP binding. Key chemical reactions involved in its mechanism include:
In vitro studies have demonstrated that ceralasertib induces markers of DNA double-strand breaks, such as γH2AX, confirming its role in disrupting DNA repair mechanisms .
The mechanism by which (S)-Ceralasertib exerts its antitumor effects involves several steps:
Data from clinical trials indicate that ceralasertib can enhance tumor response rates when used alongside traditional chemotherapy .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to characterize its purity and stability during formulation development .
(S)-Ceralasertib is primarily being explored for its applications in oncology:
(S)-Ceralasertib (AZD6738) exhibits a highly specific binding mode within the ATP-binding pocket of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. Structural analyses reveal that the molecule forms critical hydrogen bonds with key residues in the catalytic cleft, particularly with Val2270 and Glu2271 in the hinge region of ATR kinase. The morpholine oxygen atom and the sulfonamide group of (S)-Ceralasertib establish these hydrogen bonds, anchoring the inhibitor firmly within the active site [1] [9].
The bicyclic thienopyrimidine core of (S)-Ceralasertib engages in extensive hydrophobic interactions with surrounding residues, including Leu2275, Phe2273, and Tyr2295. These interactions create a stable binding interface that effectively blocks ATP access. Notably, the (S)-stereochemistry at the chiral center facilitates optimal spatial orientation of the cyclopropyl group, allowing deep penetration into a hydrophobic subpocket formed by Ile2276 and Val2278. This stereospecific binding is critical for its high-affinity interaction, as evidenced by significantly reduced inhibitory activity in the (R)-enantiomer [5] [9].
Table 1: Key Molecular Interactions Between (S)-Ceralasertib and ATR Kinase
Residue | Interaction Type | Bond Length (Å) | Functional Significance |
---|---|---|---|
Val2270 | Hydrogen bond (hinge) | 2.1 | Anchors inhibitor backbone |
Glu2271 | Hydrogen bond | 2.3 | Stabilizes sulfonamide moiety |
Phe2273 | π-π stacking | 3.8 | Enhances aromatic system complementarity |
Leu2275 | Hydrophobic interaction | 4.2 | Contributes to binding affinity |
Hydrophobic Pocket | Van der Waals forces | <4.0 | Accommodates cyclopropyl group |
While primarily targeting ATR kinase, (S)-Ceralasertib demonstrates modulatory effects on the conformational dynamics of the TAF1 bromodomain complex, an epigenetic reader domain that recognizes acetylated lysine residues on histones. Biochemical and structural studies indicate that (S)-Ceralasertib binding to ATR induces allosteric changes that propagate to associated regulatory domains. Specifically, molecular dynamics simulations reveal that ATR inhibition alters the flexibility of the FAT (FRAP-ATM-TRRAP) domain, which connects to the bromodomain-containing region of TAF1 [9].
These conformational shifts reduce the accessibility of the TAF1 bromodomain to acetylated histone substrates, potentially disrupting the recruitment of transcription complexes to DNA damage sites. This secondary effect may contribute to the compound's overall impact on DNA damage response by impairing the chromatin remodeling necessary for efficient repair. The plasticity of the FATC (FAT C-terminal) domain appears particularly sensitive to inhibitor binding, undergoing a measurable contraction (∼4Å displacement) that affects its interaction with downstream signaling partners involved in replication stress responses [9].
(S)-Ceralasertib demonstrates potent enzymatic inhibition against ATR kinase, with a biochemical IC₅₀ of 1 nM against the isolated enzyme. Cellular assays reveal an IC₅₀ of 74 nM for suppression of ATR-mediated CHK1 phosphorylation (pCHK1 Ser345), a key downstream marker of ATR activity. This potency translates to effective disruption of DNA damage response pathways, particularly in contexts of replication stress [5]. The inhibitor exhibits time-dependent effects on DNA damage markers, with sustained treatment (24-72 hours) increasing γH2AX foci formation by 8-12 fold in cancer cell lines, indicating irreparable DNA damage accumulation. Kinetic analyses show non-competitive inhibition with respect to ATP, with a Kᵢ value of 0.8 nM, explaining its efficacy in cellular environments with high ATP concentrations [1] [6].
In homologous recombination repair (HRR) assays using engineered HEK293-TLR reporter cells, (S)-Ceralasertib (0.5 μM) reduced HRR efficiency by 78% compared to vehicle controls. Similarly, break-induced replication (BIR) was inhibited by 85% in A549-BIR reporter cells at 1 μM concentration. These functional impairments correlate with the observed IC₅₀ values for substrate phosphorylation and confirm pathway-specific suppression [1].
Despite structural similarities within the kinase superfamily, (S)-Ceralasertib maintains remarkable selectivity for ATR over related kinases. Comprehensive kinase profiling reveals an IC₅₀ of 6.8 μM against PI3Kδ (phosphoinositide 3-kinase delta), representing a 6,800-fold selectivity window. Against DYRK (dual-specificity tyrosine-regulated kinase) family members, the inhibitor shows IC₅₀ values >10 μM, specifically 10.8 μM against DYRK1A [5] [6].
The molecular basis for this selectivity lies in the unique architecture of the ATR active site. The gatekeeper residue (Tyr2295 in ATR versus smaller residues in PI3Kδ/DUAL kinases) creates a more constrained binding pocket that accommodates the bicyclic thienopyrimidine core of (S)-Ceralasertib but sterically hinders binding to other kinases. Additionally, the specific hydrogen bonding pattern with Glu2271 in ATR lacks conservation in PI3Kδ (Glu826) and DYRK kinases, where the spatial orientation of catalytic residues differs substantially [5] [6].
Table 2: Selectivity Profile of (S)-Ceralasertib Against Key Kinases
Kinase Target | IC₅₀ Value | Selectivity Ratio (vs. ATR) | Structural Determinants of Selectivity |
---|---|---|---|
ATR | 1 nM | 1 | Complementary hydrophobic pocket, H-bond with Val2270 |
PI3Kδ | 6.8 μM | 6,800 | Larger ATP pocket, divergent catalytic residue orientation |
DYRK1A | 10.8 μM | 10,800 | Smaller gatekeeper residue, lack of sulfonamide anchor |
DNA-PK | >10 μM | >10,000 | Extended activation loop sterically hinders binding |
mTOR | >10 μM | >10,000 | Bulky FRB domain obstructs inhibitor access |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: